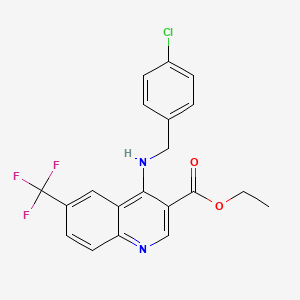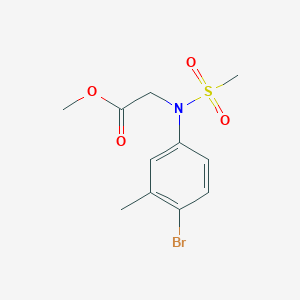
Methyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate is an organic compound characterized by its unique chemical structure, which includes a brominated aromatic ring, a methylsulfonyl group, and a glycine ester moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate typically involves several key steps:
-
Bromination: : The starting material, 3-methylphenyl, undergoes bromination to introduce a bromine atom at the 4-position. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).
-
Sulfonylation: : The brominated intermediate is then subjected to sulfonylation using methylsulfonyl chloride (CH₃SO₂Cl) in the presence of a base like triethylamine (Et₃N) to form the methylsulfonyl derivative.
-
Glycination: : Finally, the methylsulfonyl derivative reacts with methyl glycinate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and sulfonylation steps, and automated systems for purification and isolation of the final product.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group attached to the aromatic ring, forming corresponding alcohols or ketones.
-
Reduction: : Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated derivative.
-
Substitution: : The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under mild heating.
Major Products
Oxidation: Formation of 4-bromo-3-methylbenzaldehyde or 4-bromo-3-methylbenzoic acid.
Reduction: Formation of 4-methyl-3-methylphenyl-N-(methylsulfonyl)glycinate.
Substitution: Formation of 4-azido-3-methylphenyl-N-(methylsulfonyl)glycinate or 4-thio-3-methylphenyl-N-(methylsulfonyl)glycinate.
Aplicaciones Científicas De Investigación
Chemistry
In synthetic chemistry, Methyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate serves as a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving sulfonyl and glycine ester groups.
Medicine
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which Methyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The bromine atom and methylsulfonyl group can participate in binding interactions, while the glycine ester moiety may facilitate transport across biological membranes.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl N-(4-chloro-3-methylphenyl)-N-(methylsulfonyl)glycinate
- Methyl N-(4-fluoro-3-methylphenyl)-N-(methylsulfonyl)glycinate
- Methyl N-(4-iodo-3-methylphenyl)-N-(methylsulfonyl)glycinate
Uniqueness
Compared to its analogs, Methyl N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycinate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This makes it particularly valuable in applications where specific halogen interactions are desired.
Propiedades
IUPAC Name |
methyl 2-(4-bromo-3-methyl-N-methylsulfonylanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO4S/c1-8-6-9(4-5-10(8)12)13(18(3,15)16)7-11(14)17-2/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORXHNXDMLYVJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CC(=O)OC)S(=O)(=O)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
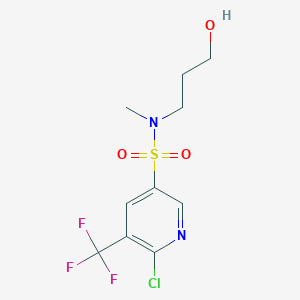
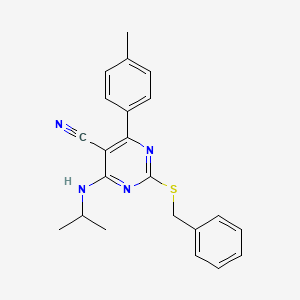
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide](/img/structure/B2853348.png)
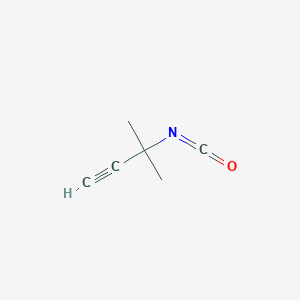
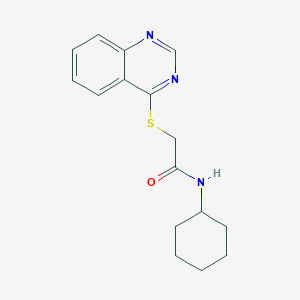


![N-(7-chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B2853356.png)
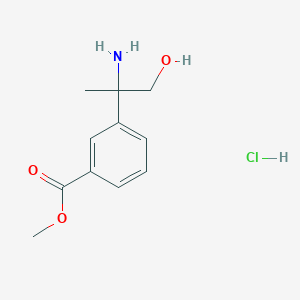


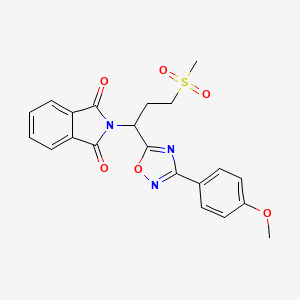
![N-(3-chlorophenyl)-4-methyl-2-oxo-12-phenyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide](/img/structure/B2853363.png)
